2,4-Dichloro-3-fluorobenzylamine
Overview
Description
2,4-Dichloro-3-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-fluorobenzylamine consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a benzylamine group .Scientific Research Applications
Supramolecular Assemblies
A significant application of benzylamine derivatives in scientific research is in the formation of supramolecular assemblies. 4-Fluorobenzylamine, for example, has been used to form supramolecular salts by self-assembly in hydrochloric acid media. These compounds display a range of supramolecular architectures, facilitated by extensive intermolecular interactions, from strong N-H⋯X (X = O, Cl, Br) hydrogen bonds to weak C-H⋯Y (Y = F, Cl, π) interactions. Such assemblies are critical for understanding molecular interactions and designing new materials with desired properties (Wang et al., 2015).
Structural and Dynamical Properties
The impact of ring fluorination on the structural and dynamical properties of molecules like benzylamine has been studied extensively. Research on 2-fluorobenzylamine demonstrated that fluorine substitution can significantly influence molecular flexibility and tunneling pathways, revealing intricate details about molecular behavior and interactions. These insights are pivotal for the development of novel materials and understanding molecular dynamics (Calabrese et al., 2013).
Chemical Synthesis and Radiochemistry
Benzylamine derivatives are crucial intermediates in the synthesis of complex molecules. For instance, 4-[(18)F]Fluorobenzylamine ([18F]FBA) is a key building block for creating [18F]-labeled compounds used in positron emission tomography (PET) imaging. The development of efficient, remotely-controlled synthesis methods for such compounds enhances the preparation of novel radiotracers and other bioactive molecules, significantly impacting medical imaging and pharmaceutical research (Way & Wuest, 2013).
Corrosion Inhibition
4-Chloro-2-fluorobenzylamine hydrochloride has been investigated as a corrosion inhibitor for mild steel in HCl media. The compound demonstrates good inhibitory performance, with its efficiency increasing with inhibitor concentrations and decreasing temperatures. Understanding the inhibitory mechanisms and the role of molecular structure in corrosion protection is essential for the development of more effective corrosion-resistant materials and coatings (Hussein, 2015).
Safety And Hazards
properties
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKUDXCYXWNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265621 | |
Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluorobenzylamine | |
CAS RN |
1806354-09-5 | |
Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806354-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2,4-dichloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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